N-Nitrosoethanamine

Vue d'ensemble

Description

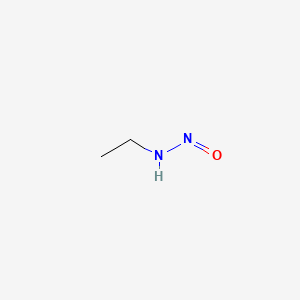

N-Nitrosoethanamine is an organic compound belonging to the class of nitrosamines. It is characterized by the presence of a nitroso group (NO) bonded to an ethylamine structure. This compound is known for its light-sensitive, volatile, and clear yellow oil appearance. It is soluble in water, lipids, and other organic solvents. This compound is primarily studied for its carcinogenic and mutagenic properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: N-Nitrosoethanamine can be synthesized through the reaction of nitrous acid (HNO2) with secondary amines. The general reaction involves the protonation of a nitrite to form nitrous acid, which then reacts with the secondary amine to produce the nitrosamine: [ \text{HONO} + \text{R}_2\text{NH} \rightarrow \text{R}_2\text{N-NO} + \text{H}_2\text{O} ] In this case, the secondary amine is ethylamine, leading to the formation of this compound .

Industrial Production Methods: Industrial production of this compound typically involves the use of tert-butyl nitrite (TBN) under solvent-free conditions. This method is advantageous due to its broad substrate scope, metal and acid-free conditions, easy isolation procedure, and excellent yields .

Analyse Des Réactions Chimiques

Types of Reactions: N-Nitrosoethanamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding nitro compounds.

Reduction: Reduction reactions can convert it back to the corresponding amine.

Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.

Major Products:

Oxidation: Produces nitroethanamine.

Reduction: Produces ethylamine.

Substitution: Produces a variety of substituted ethylamines depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Properties and Formation

N-Nitrosoethanamine is an organic compound characterized by the nitroso group () attached to an ethylamine structure. It is typically formed through the nitrosation of secondary amines in the presence of nitrous acid or nitrites. This process can occur under acidic conditions, such as in the stomach or during food processing, leading to potential exposure in various environments.

Carcinogenic Studies

N-Nitroso compounds, including this compound, are extensively studied for their carcinogenic properties. Research indicates that these compounds can induce tumors in various animal models. For instance:

- Tumorigenicity : this compound has been linked to the development of tumors in laboratory animals through oral and dermal exposure routes. Studies have shown that it can cause malignancies in organs such as the liver and bladder .

- Mechanism of Action : The carcinogenic potential is attributed to the formation of DNA adducts, which disrupt normal cellular processes and lead to mutations .

Pharmaceutical Impurities

In the pharmaceutical industry, N-nitrosamines are recognized as drug substance-related impurities (NDSRIs). The presence of this compound in pharmaceuticals poses significant challenges:

- Regulatory Concerns : Regulatory bodies have established guidelines to mitigate the risk of nitrosamine impurities in drug products. Manufacturers must conduct thorough risk assessments and implement control strategies to limit exposure .

- Analytical Methods : Development of sensitive analytical methods is crucial for detecting low levels of this compound in drug formulations. Techniques such as liquid chromatography coupled with mass spectrometry (LC-MS) are commonly employed .

Environmental Impact Studies

This compound's formation during industrial processes or waste treatment has implications for environmental health:

- Soil and Water Contamination : Studies have detected N-nitroso compounds in soil and water samples due to agricultural practices involving nitrogen-rich fertilizers or sewage sludge application .

- Biodegradation Research : Research is ongoing into the biodegradation pathways of this compound and its potential for natural attenuation in contaminated environments .

Data Tables

| Application Area | Description | Key Findings/Notes |

|---|---|---|

| Carcinogenic Studies | Investigates tumor formation in animal models | Induces tumors in liver and bladder; DNA adduct formation observed |

| Pharmaceutical Impurities | Evaluates presence as impurities in drug products | Regulatory guidelines established; need for sensitive detection methods |

| Environmental Impact | Assesses contamination from agricultural and industrial activities | Detected in soil/water; ongoing research on biodegradation pathways |

Case Study 1: Tumorigenicity Assessment

A study conducted by Lijinsky and Reuber (1983) demonstrated that administration of this compound to male rats resulted in significant tumor development within the urinary bladder, highlighting its potent carcinogenic effects.

Case Study 2: Pharmaceutical Risk Evaluation

A recent review highlighted the challenges faced by pharmaceutical manufacturers regarding NDSRIs, including this compound. The review emphasized the need for rigorous testing protocols and risk management strategies to ensure patient safety.

Mécanisme D'action

N-Nitrosoethanamine exerts its effects primarily through the formation of DNA adducts, which can lead to mutations and carcinogenesis. The nitroso group in this compound is metabolically activated to form reactive intermediates that alkylate DNA, causing base substitutions and other genetic alterations. This process is a key factor in its carcinogenic and mutagenic properties .

Comparaison Avec Des Composés Similaires

N-Nitrosodiethylamine: Similar in structure but with two ethyl groups instead of one.

N-Nitrosodimethylamine: Contains two methyl groups instead of ethyl groups.

N-Nitrosomethylamine: Contains one methyl group and one hydrogen atom.

Uniqueness: N-Nitrosoethanamine is unique due to its specific ethylamine structure, which influences its reactivity and biological effects. Compared to other nitrosamines, it has distinct properties and applications in scientific research .

Activité Biologique

N-Nitrosoethanamine (NMEA) is a member of the nitrosamine family, which are known for their carcinogenic properties. This article explores the biological activity of NMEA, focusing on its metabolic activation, DNA interactions, and associated carcinogenicity. The findings are supported by various studies and case reports.

This compound is formed from the reaction between nitrites and secondary amines. Its structure can be represented as follows:

Metabolic Activation

The biological activity of NMEA is largely attributed to its metabolic activation. Upon ingestion, NMEA undergoes enzymatic conversion primarily in the liver, leading to the formation of reactive intermediates that can interact with DNA. This process is mediated by cytochrome P450 enzymes, which catalyze the hydroxylation of NMEA, facilitating its conversion into alkylating agents capable of forming DNA adducts .

DNA Adduct Formation

The interaction between NMEA and DNA results in the formation of specific adducts, which are critical for understanding its carcinogenic potential. Key adducts identified include:

- N7-Ethylguanine (N7-Et-Gua)

- O6-Ethylguanine (O6-Et-Gua)

- N3-Ethyladenine (N3-Et-Ade)

These adducts can lead to mutations during DNA replication if not repaired effectively .

Carcinogenicity Studies

Numerous studies have established the carcinogenic potential of NMEA in various animal models. The following table summarizes key findings from significant studies:

| Study Reference | Animal Model | Route of Administration | Observed Tumors |

|---|---|---|---|

| Lijinsky et al. (2000) | F344 Rats | Intraperitoneal Injection | Liver, Esophagus |

| IARC Monograph (2019) | Mice | Oral | Lung, Liver |

| NTP Report (2020) | Hamsters | Subcutaneous Injection | Nasal cavity tumors |

These studies consistently demonstrate that exposure to NMEA leads to tumor development in multiple organs, particularly the liver and esophagus, highlighting its role as a potent carcinogen .

Case Studies and Clinical Evidence

While animal studies provide strong evidence for the carcinogenicity of NMEA, clinical data remains limited. However, there have been instances where individuals exposed to nitrosamines through contaminated medications exhibited increased cancer risk. For example, a study at Memorial Sloan Kettering Cancer Center indicated a correlation between ranitidine use (which may contain NDMA) and elevated cancer risk in specific organs such as breast and kidney .

Mechanisms of Carcinogenesis

The mechanisms by which NMEA induces cancer involve several pathways:

- DNA Damage : Formation of DNA adducts leads to mutations.

- Cell Proliferation : Damaged cells may proliferate uncontrollably.

- Immune Response Modulation : Nitrosamines may alter immune responses, allowing tumorigenesis.

Propriétés

IUPAC Name |

N-ethylnitrous amide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O/c1-2-3-4-5/h2H2,1H3,(H,3,5) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCSKXSBERKMMJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNN=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30214517 | |

| Record name | N-Nitrosoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64295-12-1 | |

| Record name | N-Nitrosoethanamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064295121 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Nitrosoethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30214517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-NITROSOETHANAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2TIV09UPL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.